

## Head-to-Head Comparison: Aflibercept and the Investigati

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### Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Rivasterat |
| Cat. No.:      | B15602024  |

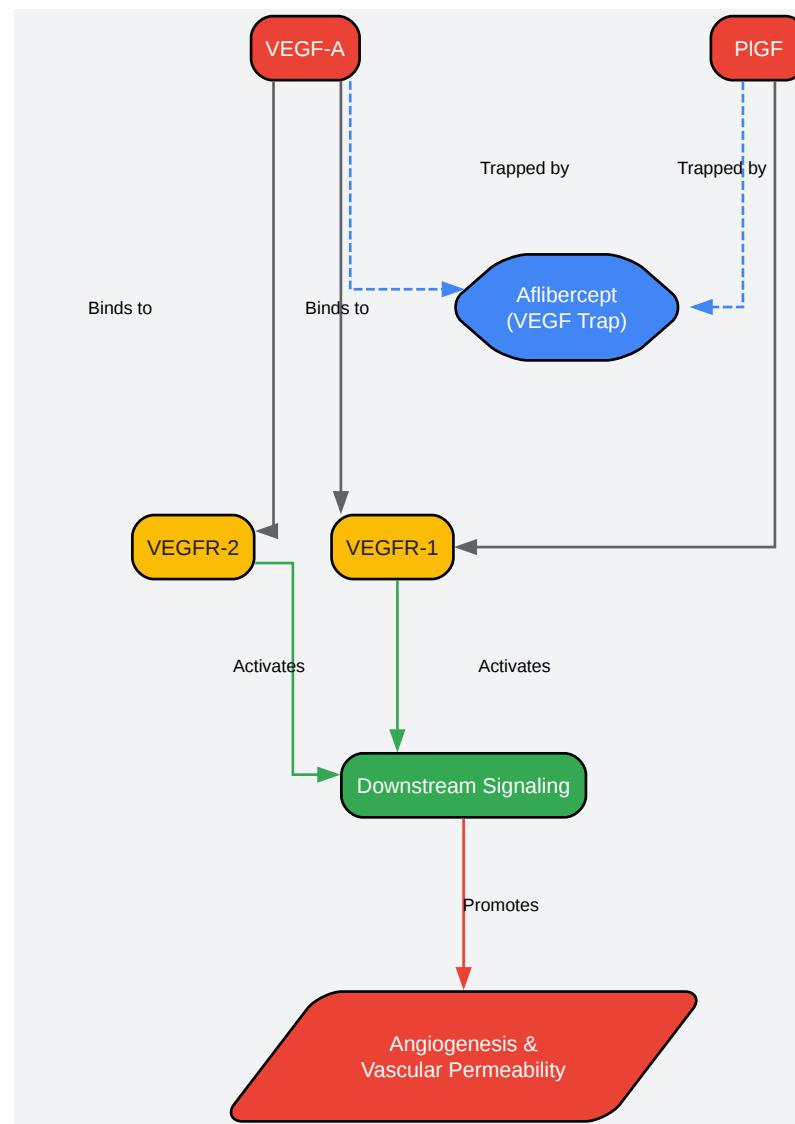
Aflibercept stands as a cornerstone in the management of neovascular retinal diseases, with a well-established efficacy and safety profile. In contrast available data, making a direct head-to-head comparison based on clinical trial outcomes premature. This guide provides a detailed overview of both available information for Rivasterat, alongside comparisons of aflibercept with other relevant therapies to provide a comprehensive view of the treatm

## Aflibercept: A Comprehensive Overview

Aflibercept, marketed as Eylea®, is a recombinant fusion protein that has become a standard of care for various retinal conditions.<sup>[1][2]</sup> It is a potent driver of angiogenesis and vascular permeability in several eye diseases.<sup>[1][3]</sup>

### Mechanism of Action

Aflibercept functions as a "VEGF trap," a decoy receptor that binds to multiple VEGF-A isoforms, as well as Placental Growth Factor (PIGF).<sup>[3][4][5]</sup> It binds with native receptors on endothelial cells, thereby inhibiting the downstream signaling that leads to neovascularization and vascular leakage.<sup>[1][3]</sup> This action is mediated by its high affinity for VEGF-A and VEGF-B, and its ability to bind to the Flt-1 and KDR receptors.<sup>[1][4]</sup>

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Aflibercept's "VEGF Trap" mechanism of action.

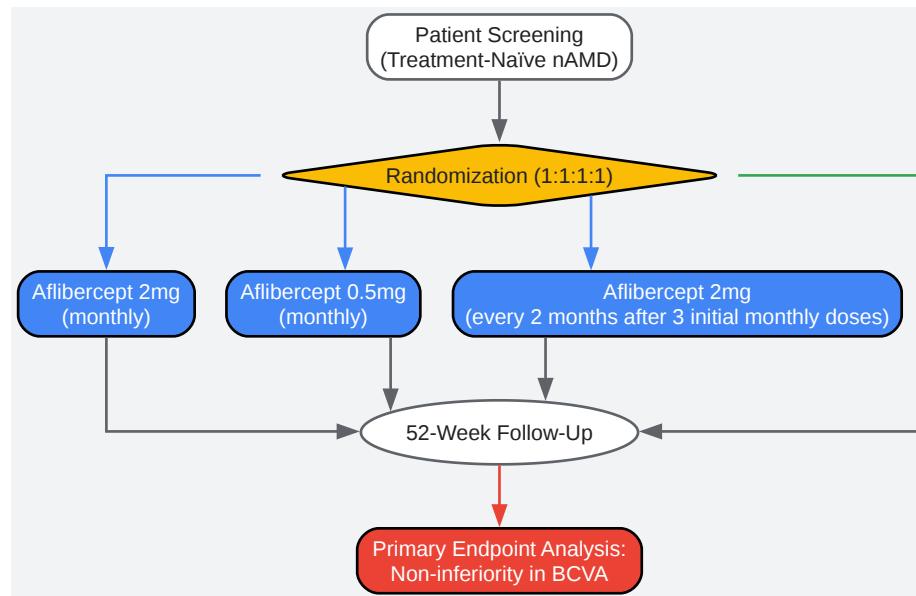
## Clinical Applications and Efficacy

Aflibercept is approved for the treatment of neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), macular ed [3][5] Its efficacy has been demonstrated in numerous clinical trials, such as the VIEW 1 and VIEW 2 studies for nAMD.

| Clinical Trial (Indication) | Treatment Arms  | Primary Endpoint: Mean Change in Best-C Visual Acuity (BCVA) at 1 Year  |
|-----------------------------|---|---|
| VIEW 1 & 2 (nAMD)           | Aflibercept 2 mg every 8 weeks (after 3 initial monthly doses) vs. Ranibizumab 0.5 mg every 4 weeks | Aflibercept was non-inferior to ranibizumab, w gains of 8.4 and 8.7 letters for aflibercept vs. 8 letters for ranibizumab in VIEW 1 and VIEW 2 respectively.[6] |
| VISTA (DME)                 | Aflibercept 2 mg every 4 weeks vs. Aflibercept 2 mg every 8 weeks (after 5 initial monthly doses)   | Both aflibercept regimens showed superior ga compared to laser photocoagulation.[7]   |

## Experimental Protocol: VIEW 1 and VIEW 2 Studies

The VIEW 1 and VIEW 2 trials were pivotal in establishing the efficacy and safety of aflibercept for nAMD.



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Simplified workflow of the VIEW 1 & 2 clinical trials.

Methodology: These were multicenter, randomized, double-masked, active-controlled studies. Patients were randomized to receive intravitreal injectic the proportion of patients who maintained vision (lost fewer than 15 letters of visual acuity) at week 52.

## Rivasterat: An Investigational Compound

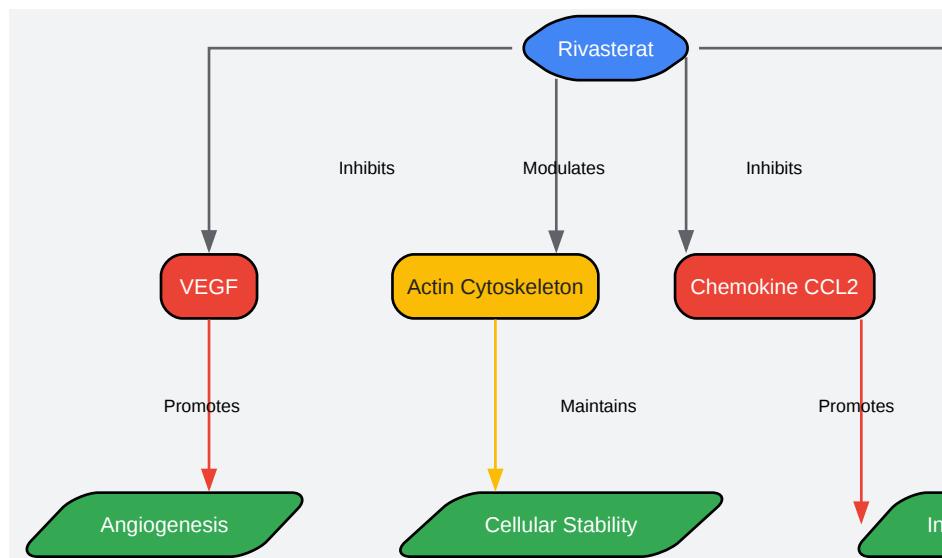
**Rivasterat** (formerly CU06) is a small molecule drug candidate in early-stage development by Curacle.<sup>[8]</sup> Publicly available information is limited and

### Proposed Mechanism of Action

**Rivasterat** is described as having multiple potential mechanisms of action, including:

- Vascular endothelial growth factors inhibition
- Chemokine CCL2 inhibition
- Actin modulation
- Anti-inflammatory properties (described as a cholesterol-derived steroid)<sup>[8][9]</sup>

Given its multi-targeted profile, **Rivasterat** may offer a different therapeutic approach compared to the targeted anti-VEGF action of aflibercept.

[Click to download full resolution via product page](#)Proposed multi-target mechanism of **Rivasterat**.

## Clinical Development Status

**Rivasterat** is reportedly in Phase II development for diabetic macular oedema.<sup>[8]</sup> However, no published data from these trials are available in the public domain. The experimental protocols with aflibercept is not possible at this time.

## Comparative Landscape: Aflibercept vs. Other Modern Therapies

To provide a data-driven comparison for researchers, it is useful to examine aflibercept in the context of other approved and emerging treatments for DME.

### Aflibercept vs. Brolucizumab

Brolucizumab is a single-chain antibody fragment that also targets VEGF-A.<sup>[10]</sup> Head-to-head trials like HAWK and HARRIER have compared it with aflibercept.

| Feature               | Brolucizumab (6 mg)  | Aflibercept (2 mg)                              |
|-----------------------|--|---|
| BCVA Change (Week 96) | +6.6 letters (HAWK) / +6.1 letters (HARRIER)   | +7.6 letters (HAWK) / +6.6 letters (HARRIER)    |
| Anatomical Outcomes   | Superior reductions in central subfield thickness and higher proportion of eyes without retinal fluid. <sup>[11]</sup> | -   |
| Dosing Interval       | Potential for 12-week dosing intervals after loading phase.  | Fixed 8-week dosing in comparator arm.          |
| Safety                | Higher incidence of intraocular inflammation, retinal vasculitis, and retinal vascular occlusion. <sup>[11][12]</sup>  | Lower incidence of inflammatory adverse events. |

### Aflibercept vs. Faricimab

Faricimab is a bispecific antibody that independently binds and neutralizes both Angiopoietin-2 (Ang-2) and VEGF-A. The TENAYA and LUCERNE trials have shown that faricimab is effective in DME.

| Feature              | Faricimab (6 mg)  | Aflibercept (2 mg)                             |
|----------------------|---|--|
| BCVA Change (Year 1) | Non-inferior to aflibercept (+5.8 letters in TENAYA / +6.6 letters in LUCERNE). | +5.1 letters in TENAYA / +6.6 letters in LUCEF |
| Anatomical Outcomes  | Faster resolution of retinal fluid compared to aflibercept.<br>[13]             | -  |
| Dosing Interval      | Potential for dosing intervals up to every 16 weeks.                            | Fixed 8-week dosing.                           |
| Safety               | Comparable safety profile to aflibercept.                                       | Well-established safety profile.               |

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Simplified workflow of the HAWK & HARRIER clinical trials.

## Conclusion

Aflibercept is a well-characterized anti-VEGF therapy with a vast body of evidence supporting its use. **Rivasterat**, with its proposed multi-target mechanism, a meaningful head-to-head comparison must await the public disclosure of robust clinical trial data for **Rivasterat**. In the meantime, the comparative data for faricimab highlight the ongoing evolution in the treatment of retinal diseases, with a focus on extending dosing intervals and improving anatomical outcomes.

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